molecular formula C13H20O4 B13588811 4-(2,3,4-Trimethoxyphenyl)butan-2-ol

4-(2,3,4-Trimethoxyphenyl)butan-2-ol

Cat. No.: B13588811
M. Wt: 240.29 g/mol
InChI Key: KOSBMNZTYLPSFY-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O4 It is characterized by the presence of a butanol group attached to a trimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The final product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethoxyphenyl)butan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2,3,4-trimethoxyphenyl)butan-2-one, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-(2,3,4-Trimethoxyphenyl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to fully elucidate the molecular mechanisms and identify the primary targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3,6-Trimethylphenyl)butan-2-ol
  • 4-(4-Methoxyphenyl)-2-butanone
  • 2,3,4-Trimethoxyphenylboronic acid

Uniqueness

4-(2,3,4-Trimethoxyphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

4-(2,3,4-trimethoxyphenyl)butan-2-ol

InChI

InChI=1S/C13H20O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h7-9,14H,5-6H2,1-4H3

InChI Key

KOSBMNZTYLPSFY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C(=C(C=C1)OC)OC)OC)O

Origin of Product

United States

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